D-Ribose-2,5-13C2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

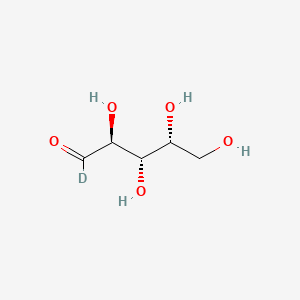

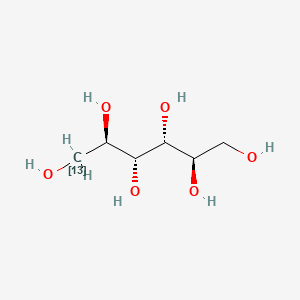

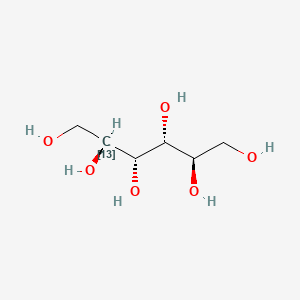

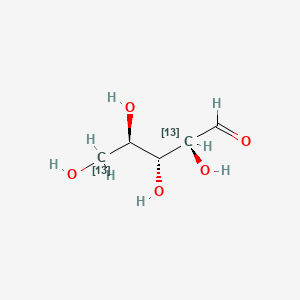

D-Ribose-2,5-13C2 is a stable isotope-labelled compound. It is produced by the fermentation of glucose by microorganisms in a culture medium without adding calcium carbonate . The IUPAC name for D-Ribose-2,5-13C2 is (2S,3R,4R)-2,3,4,5-tetrahydroxy (2,5-13C2)pentanal .

Molecular Structure Analysis

The molecular formula of D-Ribose-2,5-13C2 is C3 [13C]2H10O5 . The InChI Key is PYMYPHUHKUWMLA-RKXWPHFKSA-N . D-Ribose occurs in two crystal forms that contain β- and α-pyranose forms in various ratios .Physical And Chemical Properties Analysis

The molecular weight of D-Ribose-2,5-13C2 is 152.11 . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Congestive Heart Failure

D-Ribose has potential clinical applications in congestive heart failure (CHF). Research has indicated that several supplements and naturally occurring compounds may be used to treat muscle weakness . D-Ribose is an essential component of the respiratory, skeletal, and nervous systems and is a popular compound, as its supplementation may have beneficial effects .

Diabetes Management

D-Ribose has been studied for its potential role in managing diabetes and its complications. It has been suggested that D-Ribose could be used for cardiac failure management, rehabilitation following myocardial ischemia-reperfusion, and various complications of diabetes .

Biochemical Research

D-Ribose-2,5-13C2 is often used in biochemical research due to its isotopic purity. It is commonly used in studies involving nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and other isotopic labeling experiments .

Glycation Studies

D-Ribose has been used in studies investigating the process of glycation, which is the addition of a sugar molecule to a protein or lipid molecule. Rapid glycation with D-Ribose induces globular amyloid-like aggregations of BSA with high cytotoxicity to SH-SY5Y cells .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

D-Ribose-2,5-13C2, also known as (2S,3R,4R)-2,3,4,5-tetrahydroxy(2,5-13C2)pentanal, is a stable isotope-labeled form of D-ribose. D-ribose is a naturally occurring monosaccharide found in cells and particularly in the mitochondria . It is essential in energy production . The primary targets of D-Ribose-2,5-13C2 are the biochemical pathways involved in energy production, particularly those related to the synthesis of adenosine triphosphate (ATP) .

Mode of Action

D-Ribose-2,5-13C2 interacts with its targets by participating in the biochemical reactions that lead to the production of ATP . ATP is the main energy source for intracellular metabolic pathways . D-Ribose-2,5-13C2, being a stable isotope-labeled form of D-ribose, can be used to study these biochemical reactions in detail.

Biochemical Pathways

D-Ribose-2,5-13C2 is involved in the pentose phosphate pathway, an alternative pathway of glucose metabolism . This pathway plays a key role in the production of ATP . When individuals take supplemental D-ribose, it can bypass part of the pentose pathway to produce D-ribose-5-phosphate for the production of energy .

Pharmacokinetics

D-Ribose, and by extension D-Ribose-2,5-13C2, is rapidly absorbed and rapidly disappears from plasma . It shows a dose-dependent kinetic profile, where parameters change according to dosing levels . D-Ribose clearance seems to follow first-order kinetics at low dose . Thereafter, elimination systems are saturated, and elimination continues in a fast manner . D-Ribose is partially (18–37.5%) recovered from urine .

Result of Action

The primary result of the action of D-Ribose-2,5-13C2 is the production of ATP . ATP is the main energy source for intracellular metabolic pathways . Therefore, the action of D-Ribose-2,5-13C2 results in the provision of energy for cellular processes .

Action Environment

The action of D-Ribose-2,5-13C2 is influenced by the environment within the cell and the broader physiological environment. For instance, the efficiency of ATP production can be influenced by factors such as the availability of other substrates and co-factors, the activity of enzymes involved in ATP synthesis, and the overall energy demand within the cell. Furthermore, D-Ribose-2,5-13C2 is produced by microorganism fermentation of glucose in a fermentation culture medium without adding calcium carbonate , indicating that its production can be influenced by the conditions of the fermentation process .

Eigenschaften

IUPAC Name |

(2R,3R,4R)-2,3,4,5-tetrahydroxy(2,5-13C2)pentanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i2+1,3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMYPHUHKUWMLA-NXWAPHHLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([C@H]([C@H]([13C@H](C=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Ribose-2,5-13C2 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B583862.png)

![1H,5H-Cyclopenta[f]pyrido[1,2-c][1,3]oxazepine,decahydro-,(3a-alpha-,10a-bta-,11a-bta-)-(9CI)](/img/no-structure.png)

![N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide](/img/structure/B583867.png)